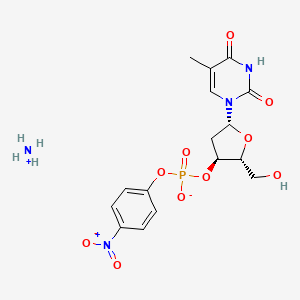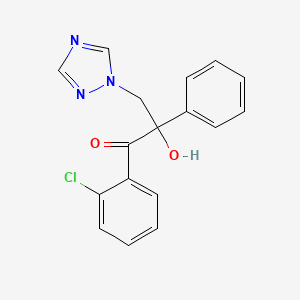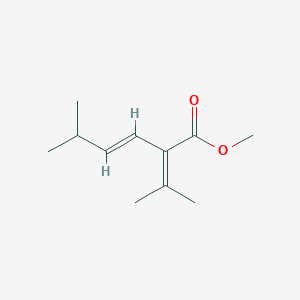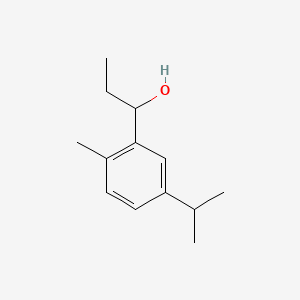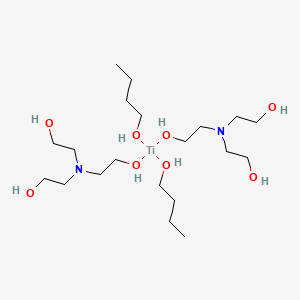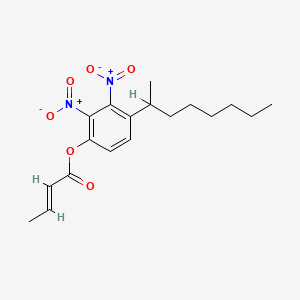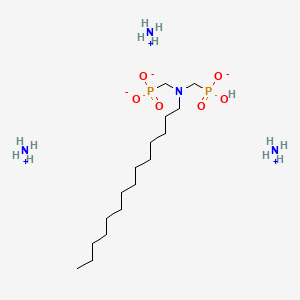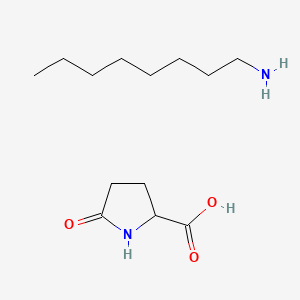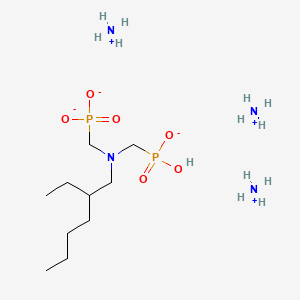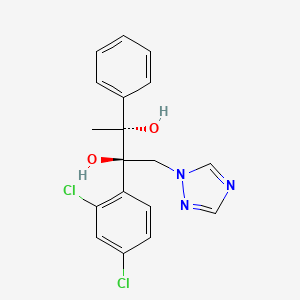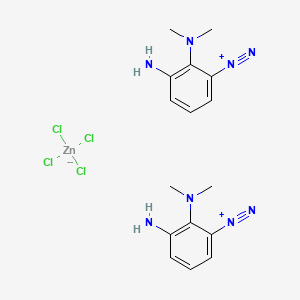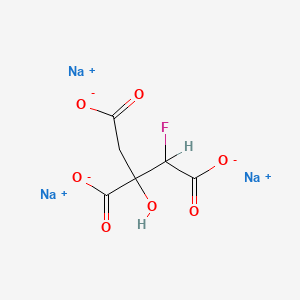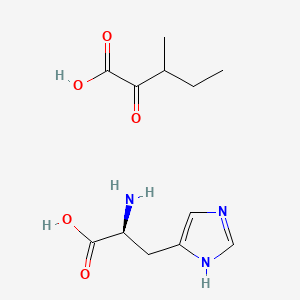
L-Histidine mono((1)-3-methyl-2-oxovalerate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Histidine mono[(+/-)-3-methyl-2-oxovalerate] is a compound derived from L-histidine, an essential amino acid that plays a crucial role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine mono[(+/-)-3-methyl-2-oxovalerate] typically involves the esterification of L-histidine with 3-methyl-2-oxovaleric acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of L-Histidine mono[(+/-)-3-methyl-2-oxovalerate] may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pH, ensuring high yield and purity of the final product. The use of non-animal sources for L-histidine is also common to avoid contamination with adventitious viruses .
Análisis De Reacciones Químicas
Types of Reactions
L-Histidine mono[(+/-)-3-methyl-2-oxovalerate] can undergo various chemical reactions, including:
Oxidation: The imidazole ring in L-histidine can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can convert the keto group in 3-methyl-2-oxovaleric acid to a hydroxyl group.
Substitution: The amino group in L-histidine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives, while reduction of the keto group can yield hydroxy derivatives.
Aplicaciones Científicas De Investigación
L-Histidine mono[(+/-)-3-methyl-2-oxovalerate] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in protein structure and function, particularly in the context of enzyme active sites and metal ion coordination.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for histamine and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of L-Histidine mono[(+/-)-3-methyl-2-oxovalerate] involves its interaction with various molecular targets and pathways:
Histamine Production: L-histidine is a precursor for histamine, which is produced via the decarboxylation of L-histidine by the enzyme histidine decarboxylase.
Enzyme Active Sites: The imidazole ring of L-histidine can coordinate with metal ions, playing a crucial role in the catalytic activity of metalloenzymes.
Protein Stability: The compound can influence protein stability and function by participating in hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
L-Histidine mono[(+/-)-3-methyl-2-oxovalerate] can be compared with other similar compounds, such as:
L-Histidine: The parent amino acid, which is essential for protein synthesis and various metabolic processes.
L-Histidine monohydrochloride monohydrate: A derivative used in cell culture media and biomanufacturing.
3-Methyl-2-oxovaleric acid: A keto acid that can be esterified with other amino acids to form similar compounds.
The uniqueness of L-Histidine mono[(+/-)-3-methyl-2-oxovalerate] lies in its combined properties of L-histidine and 3-methyl-2-oxovaleric acid, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
78000-38-1 |
|---|---|
Fórmula molecular |
C12H19N3O5 |
Peso molecular |
285.30 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;3-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H9N3O2.C6H10O3/c7-5(6(10)11)1-4-2-8-3-9-4;1-3-4(2)5(7)6(8)9/h2-3,5H,1,7H2,(H,8,9)(H,10,11);4H,3H2,1-2H3,(H,8,9)/t5-;/m0./s1 |
Clave InChI |
LXIXZDSVFITYPB-JEDNCBNOSA-N |
SMILES isomérico |
CCC(C)C(=O)C(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)N |
SMILES canónico |
CCC(C)C(=O)C(=O)O.C1=C(NC=N1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


